molecular formula C13H13N5O2S2 B7632022 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide

2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide

Cat. No. B7632022
M. Wt: 335.4 g/mol
InChI Key: VHPMVHZRCGFVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller.

Mechanism of Action

2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide works by binding to the mu-opioid receptor in the brain, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide does not activate the beta-arrestin pathway, which is responsible for the negative side effects of opioids such as respiratory depression and constipation.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been shown to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioids. It has also been shown to be effective in reducing the rewarding effects of opioids, which could make it a potential treatment for addiction. 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has also been studied for its potential as a treatment for depression, as it has been shown to increase levels of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide is that it has been shown to be effective in reducing pain without causing the negative side effects associated with traditional opioids. This could make it a safer and more effective treatment for pain. However, one limitation is that most of the research on 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been conducted in mice, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide. One potential direction is to further study its potential as a treatment for addiction and depression. Another potential direction is to study its safety and efficacy in humans. Additionally, researchers could explore the possibility of modifying the structure of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide to improve its effectiveness or reduce any potential negative side effects.

Synthesis Methods

The synthesis of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide involves several steps, including the reaction of 2-bromoacetophenone and imidazole to form 2-(imidazol-1-yl)acetophenone, which is then reacted with thiosemicarbazide to produce 2-(2-imidazol-1-ylphenyl)thiosemicarbazide. This compound is then treated with sodium hydroxide and chlorosulfonic acid to form 2-[(2-imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide.

Scientific Research Applications

2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioids. 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has also been studied for its potential as a treatment for addiction and depression.

properties

IUPAC Name

2-[(2-imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c14-22(19,20)12-8-17-13(21-12)16-7-10-3-1-2-4-11(10)18-6-5-15-9-18/h1-6,8-9H,7H2,(H,16,17)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPMVHZRCGFVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=C(S2)S(=O)(=O)N)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide

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